4-Chloro-3-(hydrazinecarbonyl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-(hydrazinecarbonyl)benzene-1-sulfonamide is a chemical compound with the molecular formula C7H8ClN3O2S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloro group, a hydrazinecarbonyl group, and a sulfonamide group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(hydrazinecarbonyl)benzene-1-sulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with hydrazine hydrate. The reaction is carried out under controlled conditions, usually at elevated temperatures and in the presence of a suitable solvent. The reaction can be represented as follows:
4-Chlorobenzenesulfonyl chloride+Hydrazine hydrate→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(hydrazinecarbonyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the hydrazinecarbonyl group to other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
4-Chloro-3-(hydrazinecarbonyl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(hydrazinecarbonyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-(hydrazinecarbonyl)benzenesulfonamide
- 4-Hydrazinobenzene-1-sulfonamide
- 2-(Hydrazinecarbonyl)benzenesulfonamide
Uniqueness
4-Chloro-3-(hydrazinecarbonyl)benzene-1-sulfonamide is unique due to the presence of the chloro group, which can influence its reactivity and biological activity
Properties
CAS No. |
18648-13-0 |
---|---|
Molecular Formula |
C7H8ClN3O3S |
Molecular Weight |
249.68 g/mol |
IUPAC Name |
4-chloro-3-(hydrazinecarbonyl)benzenesulfonamide |
InChI |
InChI=1S/C7H8ClN3O3S/c8-6-2-1-4(15(10,13)14)3-5(6)7(12)11-9/h1-3H,9H2,(H,11,12)(H2,10,13,14) |
InChI Key |
JJUUFGAKSKKFAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)C(=O)NN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.